Benzyl 2-Acetamido-3,6-di-O-benzoyl-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-Acetamido-3,6-di-O-benzoyl-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose: is an oligosaccharide with a complex sugar structure. It is a white solid with high thermal stability and solubility. This compound is custom synthesized in laboratories and can be fluorinated, methylated, or modified with click chemistry . It is stable in water and has a high purity level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-Acetamido-3,6-di-O-benzoyl-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose involves multiple steps. The compound is typically synthesized through a series of protection and deprotection reactions, followed by fluorination and benzoylation . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound is not widely documented, but it is likely to follow similar synthetic routes as those used in laboratory settings. The process would involve scaling up the reactions and optimizing conditions for large-scale production while maintaining the compound’s purity and stability .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-Acetamido-3,6-di-O-benzoyl-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the sugar moiety.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Common in modifying the benzoyl or fluorine groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, Benzyl 2-Acetamido-3,6-di-O-benzoyl-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose is used as an intermediate in the synthesis of biologically active compounds .
Biology: In biological research, this compound is used to study carbohydrate-protein interactions and glycosylation processes .
Medicine: In medicine, it serves as a precursor for developing drugs targeting specific enzymes or pathways involved in diseases .
Industry: In the industrial sector, it is used in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of Benzyl 2-Acetamido-3,6-di-O-benzoyl-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes involved in glycosylation processes, affecting cellular functions and signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Benzyl 2-acetamido-2-deoxy-3,6-di-O-benzyl-beta-D-glucopyranoside
- Benzyl 2-acetamido-3,6-di-O-benzoyl-2,4-dideoxy-alpha-D-glucopyranoside
Uniqueness: Benzyl 2-Acetamido-3,6-di-O-benzoyl-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose is unique due to its fluorine substitution, which imparts distinct chemical and biological properties. This fluorination can enhance the compound’s stability and reactivity, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
[(3S,4R,5S,6S)-5-acetamido-4-benzoyloxy-3-fluoro-6-phenylmethoxyoxan-2-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28FNO7/c1-19(32)31-25-26(38-28(34)22-15-9-4-10-16-22)24(30)23(18-35-27(33)21-13-7-3-8-14-21)37-29(25)36-17-20-11-5-2-6-12-20/h2-16,23-26,29H,17-18H2,1H3,(H,31,32)/t23?,24-,25+,26+,29+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDKOKWJAUETMI-DJGULCAZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@@H]1OCC2=CC=CC=C2)COC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28FNO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.